alpha-L-arabinopyranose
Overview
Description
Alpha-L-Arabinose is a naturally occurring pentose sugar, which is a monosaccharide containing five carbon atoms. It is commonly found in the hemicellulose fraction of plant cell walls, particularly in the form of arabinoxylans and pectins . This sugar plays a crucial role in the structure and function of plant cell walls and has various applications in biotechnology and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-L-Arabinose can be synthesized through the hydrolysis of arabinoxylans, which are hemicellulosic polysaccharides. The hydrolysis process involves the use of enzymes such as alpha-L-arabinofuranosidases, which cleave the alpha-L-arabinofuranosidic linkages in arabinoxylans . The optimal conditions for these enzymes are typically around pH 6.0 and 50°C .
Industrial Production Methods
Industrial production of Alpha-L-Arabinose often involves the extraction from agricultural biomass, such as corn fiber or sugar beet pulp. The process includes pretreatment of the biomass, enzymatic hydrolysis, and purification of the resulting sugar . An alternative method involves the use of yeast strains that can selectively metabolize other sugars but not Alpha-L-Arabinose, allowing for its purification .
Chemical Reactions Analysis
Types of Reactions
Alpha-L-Arabinose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form arabinonic acid.
Reduction: Reduction of Alpha-L-Arabinose yields arabinitol.
Substitution: It can participate in glycosylation reactions to form glycosides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid for oxidation, reducing agents like sodium borohydride for reduction, and glycosyl donors for glycosylation reactions .
Major Products
The major products formed from these reactions include arabinonic acid, arabinitol, and various glycosides .
Scientific Research Applications
Alpha-L-Arabinose has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex carbohydrates and glycosides.
Industry: It is used in the production of biofuels, functional foods, and pharmaceuticals.
Mechanism of Action
Alpha-L-Arabinose exerts its effects through various mechanisms:
Inhibition of Sucrose Absorption: It competes with sucrose for absorption in the intestines, thereby reducing the overall absorption of sucrose.
Improvement of Insulin Resistance: It modulates glucose metabolism and insulin signaling pathways.
Reduction of Serum Triglycerides: It influences lipid metabolism, leading to a reduction in triglyceride levels.
Comparison with Similar Compounds
Similar Compounds
D-Arabinose: A stereoisomer of Alpha-L-Arabinose, commonly found in nature but less abundant than the L-form.
Uniqueness
Alpha-L-Arabinose is unique due to its specific role in the structure of plant cell walls and its diverse applications in biotechnology and industry. Its ability to inhibit sucrose absorption and improve metabolic health further distinguishes it from other similar compounds .
Properties
IUPAC Name |
(2R,3R,4S,5S)-oxane-2,3,4,5-tetrol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4+,5+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-QMKXCQHVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201315713 | |
Record name | α-L-Arabinopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201315713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7296-55-1 | |
Record name | α-L-Arabinopyranose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7296-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-L-Arabinopyranose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007296551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | α-L-Arabinopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201315713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .ALPHA.-L-ARABINOPYRANOSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UO2PIV2K4C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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